molecular formula C11H13NO B170523 N-[2-(Prop-1-en-2-yl)phenyl]acetamide CAS No. 72934-86-2

N-[2-(Prop-1-en-2-yl)phenyl]acetamide

Cat. No.: B170523
CAS No.: 72934-86-2
M. Wt: 175.23 g/mol
InChI Key: AWABDKOOTXOIAM-UHFFFAOYSA-N
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Description

N-[2-(Prop-1-en-2-yl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the 2-position with a prop-1-en-2-yl (allyl) group. Its molecular formula is C₁₁H₁₃NO₂, and its molecular weight is 191.23 g/mol. The prop-1-en-2-yl group introduces an electron-donating vinyl moiety, which may influence the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No.

72934-86-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-(2-prop-1-en-2-ylphenyl)acetamide

InChI

InChI=1S/C11H13NO/c1-8(2)10-6-4-5-7-11(10)12-9(3)13/h4-7H,1H2,2-3H3,(H,12,13)

InChI Key

AWABDKOOTXOIAM-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=CC=C1NC(=O)C

Canonical SMILES

CC(=C)C1=CC=CC=C1NC(=O)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N-[2-(Prop-1-en-2-yl)phenyl]acetamide is primarily investigated for its potential as an anticancer agent. Research indicates that compounds similar to this structure exhibit activity against various cancer cell lines. For instance, derivatives of 1,3-diarylpropene structures, which include the compound , have shown cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) with varying degrees of efficacy .

Cytotoxicity Studies

  • Cell Lines Tested : MCF-7 (ER-positive) and MDA-MB-231 (ER-negative).
  • IC50 Values : The compound exhibited weak cytotoxic activity with IC50 values around 47.92 µM against MCF-7 cells, indicating potential but limited effectiveness compared to established treatments like tamoxifen .

Mechanistic Insights

The mechanism of action for this compound and its derivatives may involve interaction with estrogen receptors or other cellular pathways that promote apoptosis in cancer cells. The structure's ability to form hydrogen bonds and interact with specific protein targets is crucial for its biological activity.

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions, including the Heck cross-coupling reaction, which allows for the formation of new carbon-carbon bonds. This method has been employed to create structurally diverse derivatives that retain pharmacological properties .

Synthesis Overview

StepReaction TypeConditionsYield
1Heck ReactionPalladium catalyst, baseHigh
2PurificationColumn chromatographyVariable

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • One study focused on the synthesis of related compounds through a series of reactions involving diazo compounds, demonstrating the versatility of this framework in generating bioactive molecules .
  • Another investigation highlighted the anticancer properties of structurally similar compounds, emphasizing the importance of substituents on the phenyl rings in modulating biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-[2-(Prop-1-en-2-yl)phenyl]acetamide with key analogs:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound Prop-1-en-2-yl (allyl) C₁₁H₁₃NO₂ 191.23 Electron-donating group; potential for enhanced lipophilicity
N-(2-(2-oxopropyl)phenyl)acetamide 2-oxopropyl C₁₁H₁₃NO₂ 191.23 Ketone group increases polarity; structural isomer of target
N-(4-(1H-pyrazol-1-yl)phenyl)acetamide 4-pyrazolyl C₁₀H₁₁N₃O 189.22 Heterocyclic substituent; new natural product
N-(3-chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH C₈H₈ClNO₂ 185.61 Paracetamol metabolite; polar substituents
N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide Chlorotrifluoropropenyl C₁₂H₁₀ClF₃NO₂ 292.66 Bulky, electron-withdrawing substituents; higher molecular weight

Physical and Chemical Properties

  • Lipophilicity : The allyl group in the target compound may enhance lipophilicity compared to polar analogs like N-(3-chloro-4-hydroxyphenyl)acetamide, which has hydrophilic -OH and -Cl groups .
  • Solubility: Compounds with electron-withdrawing groups (e.g., -NO₂ in ’s B1) exhibit lower solubility in non-polar solvents, whereas the target’s allyl group may favor organic solubility.
  • Thermal Stability : Bulky substituents (e.g., trifluoropropenyl in ) reduce crystallinity, while simpler analogs like N-(2-oxopropyl)acetamide may form stable hydrogen-bonded networks.

Preparation Methods

Direct Acylation of 2-(Prop-1-en-2-yl)aniline

The most straightforward route involves reacting 2-(prop-1-en-2-yl)aniline with acetyl chloride or acetic anhydride. This method, analogous to the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, proceeds via nucleophilic acyl substitution. In a typical procedure, the amine is dissolved in tetrahydrofuran (THF) with triethylamine as a base, followed by dropwise addition of acetyl chloride. The reaction mixture is stirred at room temperature for 15–24 hours, yielding the acetamide after filtration and crystallization.

Reaction Conditions:

  • Solvent: THF or dichloromethane

  • Base: Triethylamine (1:1 molar ratio relative to amine)

  • Temperature: 20–25°C

  • Yield: 60–85% (estimated based on analogous reactions)

Stepwise Synthesis via Nitro Intermediate Reduction

For cases where 2-(prop-1-en-2-yl)aniline is unavailable, a multi-step approach is employed:

  • Nitration and Alkylation: Introduction of a nitro group at the ortho position of a pre-functionalized benzene ring, followed by propenylation using allyl bromide under Friedel-Crafts conditions.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine using palladium on charcoal (Pd/C) in ethanol under acidic conditions.

  • Acetylation: As described in Section 1.1.

This pathway, adapted from patented methodologies, offers flexibility in modifying substitution patterns but introduces complexity in purification due to intermediate byproducts.

Optimization of Acylation Reactions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like THF facilitate better solubility of both the amine and acyl chloride, while bases such as triethylamine neutralize HCl generated during the reaction, shifting the equilibrium toward product formation. Patent data suggest that dichloroethane may also be used under heated conditions (40–50°C) to accelerate reaction rates.

Activated Carboxylic Acid Derivatives

The use of acetyl chloride, as opposed to acetic anhydride, provides higher reactivity due to the superior leaving group ability of chloride ions. This aligns with procedures documented for related acetamide derivatives. Alternative activating agents, such as carbodiimides (e.g., DCC), are less common in industrial settings due to cost and byproduct removal challenges.

Analytical Characterization

Spectroscopic Validation

  • FT-IR: A strong absorption band at ~1650 cm⁻¹ confirms the presence of the amide carbonyl group (C=O stretch).

  • ¹H NMR: Key signals include a singlet at δ 2.1 ppm (3H, CH₃CO), a multiplet at δ 5.1–5.3 ppm (vinyl protons from the prop-1-en-2-yl group), and aromatic protons between δ 6.8–7.5 ppm.

  • ¹³C NMR: Peaks at δ 169.5 ppm (amide carbonyl), 140–125 ppm (aromatic carbons), and 115 ppm (vinyl carbons) are diagnostic.

Industrial-Scale Considerations

Catalytic Hydrogenation

Large-scale reductions of nitro intermediates require careful control of hydrogen pressure and catalyst loading. Patent WO2003042166A2 details a protocol using 10% Pd/C in ethanol with sulfuric acid, achieving >90% conversion at 70°C.

Purification Techniques

Crystallization from acetonitrile or ethyl acetate/hexane mixtures yields high-purity product (>98%), as evidenced by melting point consistency and HPLC analysis.

Challenges and Mitigation Strategies

Regioselectivity in Propenylation

Achieving ortho-substitution exclusively remains challenging. Directed ortho-metalation strategies using lithium amides or boron-directed functionalization could improve regioselectivity, though these methods are underexplored in the reviewed literature.

Byproduct Formation

Side reactions, such as over-acetylation or vinyl group isomerization, are minimized by maintaining reaction temperatures below 50°C and using fresh acyl chloride reagents.

Emerging Methodologies

Biocatalytic Approaches

Recent advances in enzyme-mediated amide bond formation (e.g., using lipases or transaminases) offer greener alternatives to traditional methods, though scalability for aromatic amines remains unproven.

Continuous Flow Synthesis

Microreactor technology enables precise control over exothermic acylation reactions, potentially enhancing safety and yield in industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(Prop-1-en-2-yl)phenyl]acetamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with a coupling reaction between 2-(prop-1-en-2-yl)aniline and acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
  • Step 2 : Use microwave-assisted synthesis to reduce reaction time and improve yield, as demonstrated for structurally similar acetamides (e.g., 70% yield in 30 minutes under 100 W irradiation) .
  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Characterization Techniques :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the prop-1-en-2-yl group (e.g., vinyl protons at δ 5.2–5.8 ppm and acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 204.1024 for C11H _{11}H _{13}NO)) .
  • Elemental Analysis : Ensure >98% purity by matching calculated and observed C, H, N percentages .

Q. What preliminary biological screening assays are suitable for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC values) .
  • Cytotoxicity : Evaluate IC50_{50} values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
  • Anti-inflammatory Potential : Measure COX-2 inhibition using ELISA kits, comparing to reference drugs like celecoxib .

Advanced Research Questions

Q. How can discrepancies in biological activity data for structurally similar acetamides be resolved?

  • Analytical Approach :

  • Perform X-ray crystallography to compare the target compound’s conformation with analogs (e.g., N-(2,6-dichlorophenyl) derivatives), identifying steric or electronic differences that affect binding .
  • Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2 or bacterial topoisomerase IV), correlating binding energies with experimental IC50_{50} values .

Q. What strategies improve the regioselectivity of prop-1-en-2-yl group introduction during synthesis?

  • Optimization Methods :

  • Catalytic Control : Employ Pd-catalyzed Heck coupling for stereoselective vinylation, using ligands like PPh3_3 to direct reactivity .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions .
  • Temperature Modulation : Lower reaction temperatures (0–5°C) to minimize undesired isomerization of the prop-1-en-2-yl group .

Q. How do substituents on the phenyl ring influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) Study :

  • Electron-Withdrawing Groups : Introduce halogens (e.g., Cl at para position) to enhance antimicrobial potency via increased membrane permeability .
  • Electron-Donating Groups : Add methoxy or dimethylamino groups to improve solubility and COX-2 selectivity .
  • Validation : Compare IC50_{50} values of derivatives in standardized assays to establish SAR trends .

Q. What advanced techniques can elucidate degradation pathways under physiological conditions?

  • Analytical Workflow :

  • LC-MS/MS : Identify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • Metabolite Profiling : Use hepatocyte microsomes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Computational Prediction : Apply software like ADMET Predictor™ to estimate metabolic stability and toxicity .

Methodological Troubleshooting

Q. How can low yields during scale-up synthesis be addressed?

  • Solutions :

  • Continuous Flow Reactors : Improve mixing and heat transfer for reactions prone to exothermic side processes .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust parameters in real time .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Safety Protocol :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles .
  • Spill Management : Neutralize spills with 5% sodium bicarbonate solution before disposal .

Data Presentation Example

ParameterValue/ObservationReference Technique
Melting Point128–130°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.45 ± 0.12Shake-Flask Method
Plasma Protein Binding89% (Human serum albumin)Equilibrium Dialysis

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